Guanidine Hydroiodide

Catalog No.
S789927
CAS No.
19227-70-4
M.F
CH6IN3
M. Wt
186.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine Hydroiodide

CAS Number

19227-70-4

Product Name

Guanidine Hydroiodide

IUPAC Name

guanidine;hydroiodide

Molecular Formula

CH6IN3

Molecular Weight

186.98 g/mol

InChI

InChI=1S/CH5N3.HI/c2-1(3)4;/h(H5,2,3,4);1H

InChI Key

UUDRLGYROXTISK-UHFFFAOYSA-N

SMILES

C(=N)(N)N.I

Canonical SMILES

C(=N)(N)N.I

Protein Refolding:

Guanidine Hydroiodide, similar to its close relative Guanidine Hydrochloride, exhibits a unique effect at lower concentrations. It can promote the refolding of proteins that have been denatured, restoring their enzymatic activity. This property makes it valuable in studies related to protein structure and function. Researchers can utilize Guanidine Hydroiodide to understand the process of protein folding and misfolding, which is crucial in diseases like Alzheimer's and Parkinson's. Source: Sigma-Aldrich, "Guanidine, 50-01-1, Molecular Biology, G3272":

Radiopaque Contrast Agent Development:

Research is ongoing to explore the potential of Guanidine Hydroiodide as a component in the development of radiopaque contrast agents. These agents are used in medical imaging techniques like X-rays to improve the visibility of specific organs or tissues. Studies have shown that combining Guanidine Hydroiodide with an iodinated polymeric matrix can create an X-ray-positive substance. This opens avenues for developing new and potentially safer contrast agents for diagnostic purposes. Source: ResearchGate, "Synthesis and study of oligohexamethyleneguanidine hydroiodide as a radiopaque substance":

Guanidine Hydroiodide is a chemical compound that serves as the hydroiodide salt of guanidine. Guanidine itself is a nitrogen-rich organic compound, characterized by its high basicity and presence in various biological systems. The hydroiodide form is produced when guanidine reacts with hydroiodic acid, resulting in a stable salt that retains the properties of guanidine while incorporating iodine. It is important to note that guanidine Hydroiodide is distinct from its more commonly known counterpart, guanidine Hydrochloride, which is often used in laboratory settings.

, primarily due to the presence of the guanidinium cation. The following reactions are notable:

  • Formation of Guanidinium Ions: Guanidine Hydroiodide can dissociate in solution to form guanidinium ions and iodide ions:
    C NH2 3IC NH2 3++I\text{C NH}_2\text{ }_3\text{I}\rightarrow \text{C NH}_2\text{ }_3^++\text{I}^-
  • Deprotonation: In the presence of strong bases, guanidinium ions can be deprotonated to regenerate guanidine:
    C NH2 3++OHC NH2 3+H2O\text{C NH}_2\text{ }_3^++\text{OH}^-\rightarrow \text{C NH}_2\text{ }_3+\text{H}_2\text{O}

These reactions highlight the basic nature of guanidine and its derivatives, making them useful in various chemical contexts.

Guanidine Hydroiodide exhibits several biological activities, primarily attributed to its role as a strong base and chaotropic agent. It has been studied for its effects on protein denaturation and enzyme activity:

  • Protein Denaturation: Similar to guanidine Hydrochloride, Guanidine Hydroiodide can denature proteins by disrupting hydrogen bonds and hydrophobic interactions, leading to loss of secondary and tertiary structures at high concentrations (typically above 6 M) .
  • Enzyme Modulation: At lower concentrations, it may act as an activator for certain enzymes, influencing their activity through allosteric mechanisms or by stabilizing specific conformations .

The synthesis of Guanidine Hydroiodide typically involves the reaction of guanidine with hydroiodic acid. The general method includes:

  • Reaction with Hydroiodic Acid: Guanidine is dissolved in water or an appropriate solvent and treated with hydroiodic acid:
    C NH2 3+HIC NH2 3I\text{C NH}_2\text{ }_3+\text{HI}\rightarrow \text{C NH}_2\text{ }_3\text{I}
  • Crystallization: The resulting solution is cooled or evaporated to obtain Guanidine Hydroiodide crystals.

This method ensures the formation of a pure salt suitable for various applications.

Guanidine Hydroiodide has several applications across different fields:

  • Biochemical Research: Utilized as a protein denaturant in studies of protein folding and stability.
  • Pharmaceuticals: Investigated for potential therapeutic effects in conditions like myasthenia gravis, where it may enhance neuromuscular transmission .
  • Chemical Synthesis: Acts as a reagent in organic synthesis for forming other nitrogen-containing compounds.

Studies on Guanidine Hydroiodide interactions focus on its role in biochemical processes:

  • Protein Interactions: Research indicates that Guanidine Hydroiodide can alter the conformation of proteins, impacting their interactions with substrates or inhibitors .
  • Enzymatic Effects: Investigations have shown that it can modulate enzyme activities through dual mechanisms—acting both as a chaotropic agent and as a cation activator .

Guanidine Hydroiodide shares similarities with other guanidine derivatives but possesses unique properties due to its iodine component. Here are some similar compounds:

CompoundChemical FormulaUnique Features
Guanidine HydrochlorideC(NH₂)₃ClCommonly used as a protein denaturant
Guanidinium ThiocyanateC(NH₂)₃SCNUsed in nucleic acid extraction
BiguanideC(NH₂)₂(C=NH)Antidiabetic medication (e.g., Metformin)
ArginineC₆H₁₄N₄O₂An amino acid involved in protein synthesis

Guanidine Hydroiodide's uniqueness lies in its specific interactions with biological macromolecules and its potential therapeutic applications, distinguishing it from other compounds within the guanidine family.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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